
Application Notes and Protocols for Sulfo-Cy7
Amine Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfo-Cy7 amine

Cat. No.: B15552790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with

Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye. This method is particularly useful for

proteins where primary amine labeling (e.g., at lysine residues) is undesirable, for instance, if it

compromises the protein's active site. Instead, this protocol targets carboxyl groups on aspartic

and glutamic acid residues, offering an alternative and specific conjugation strategy. The use of

a water-soluble carbodiimide, 1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide (EDC), in

conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS), facilitates the formation of a stable

amide bond between the protein's carboxyl groups and the amine group of the Sulfo-Cy7 dye.

Introduction
Sulfo-Cy7 is a bright and photostable fluorescent dye that emits in the near-infrared spectrum,

making it ideal for applications requiring deep tissue penetration and minimal background

autofluorescence, such as in vivo imaging and flow cytometry.[1] Labeling proteins with Sulfo-

Cy7 allows for sensitive and specific tracking and quantification in various biological assays.

The sulfonated nature of the dye enhances its water solubility, which is advantageous for

labeling sensitive proteins that may be prone to denaturation.[2]

This protocol details a two-step carbodiimide-mediated labeling procedure. First, the carboxyl

groups on the protein are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS

ester. This is followed by the reaction of the activated protein with the amine-functionalized

Sulfo-Cy7 dye. This two-step approach minimizes the risk of protein-protein crosslinking.[1][3]
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Quantitative Data Summary
The following tables provide a summary of the spectral properties of Sulfo-Cy7 and the

recommended reaction conditions for protein labeling.

Table 1: Spectral Properties of Sulfo-Cy7

Property Value

Excitation Maximum (λex) ~750 nm

Emission Maximum (λem) ~773 nm

Molar Extinction Coefficient ~240,600 M⁻¹cm⁻¹

Solubility Water, DMSO, DMF

Table 2: Recommended Reagent Concentrations and Molar Ratios for Protein Labeling

Reagent
Recommended
Concentration/Ratio

Purpose

Protein 1-10 mg/mL Substrate for labeling

EDC
2-10 mM (10-50 fold molar

excess over protein)

Activates carboxyl groups on

the protein

Sulfo-NHS
5-10 mM (2-5 fold molar

excess over EDC)

Stabilizes the activated

carboxyl groups, forming an

amine-reactive intermediate

Sulfo-Cy7 amine
10-20 fold molar excess over

protein

Amine-containing fluorophore

for conjugation

Quenching Reagent

10-50 mM (e.g.,

Hydroxylamine, Tris, or

Glycine)

Terminates the reaction by

reacting with unreacted Sulfo-

NHS esters

Table 3: Recommended Buffers and pH for the Two-Step Labeling Protocol
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Step Buffer pH Range Rationale

Activation Step

MES (2-(N-

morpholino)ethanesulf

onic acid) Buffer

4.7 - 6.0

Optimal pH for EDC-

mediated activation of

carboxyl groups

Coupling Step

Phosphate-Buffered

Saline (PBS) or

Bicarbonate Buffer

7.2 - 8.5

Optimal pH for the

reaction between the

Sulfo-NHS ester and

the primary amine of

the dye

Purification/Storage
Phosphate-Buffered

Saline (PBS)
7.2 - 7.4

Common buffer for

protein stability and

storage

Experimental Protocols
This section provides a detailed two-step protocol for labeling proteins with Sulfo-Cy7 amine.

Materials and Reagents:
Protein to be labeled (in an amine-free buffer)

Sulfo-Cy7 amine

EDC (1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide hydrochloride))

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

Anhydrous Dimethyl Sulfoxide (DMSO)

Desalting spin column (e.g., Sephadex G-25)
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Microcentrifuge tubes

Spectrophotometer

Protocol:
Step 1: Preparation of Reagents

Protein Preparation:

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like

PBS. If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers

(e.g., glycine, BSA), they must be removed by dialysis or buffer exchange into PBS.

Sulfo-Cy7 Amine Stock Solution:

Prepare a 10 mM stock solution of Sulfo-Cy7 amine in anhydrous DMSO. This solution

should be prepared fresh.

EDC and Sulfo-NHS Solutions:

Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.

Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in Activation

Buffer.

Note: EDC is moisture-sensitive and should be handled quickly.

Step 2: Activation of Protein Carboxyl Groups

Buffer exchange the protein into the Activation Buffer (0.1 M MES, pH 6.0).

Add the freshly prepared EDC solution to the protein solution to a final concentration of 2-10

mM.

Immediately add the freshly prepared Sulfo-NHS solution to a final concentration of 5-10

mM.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
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Step 3: Coupling of Sulfo-Cy7 Amine to the Activated Protein

Immediately after the activation step, remove the excess EDC and Sulfo-NHS and exchange

the buffer to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting spin column.

Add the Sulfo-Cy7 amine stock solution to the activated protein solution. A 10- to 20-fold

molar excess of the dye over the protein is recommended as a starting point.

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle

mixing.

Step 4: Quenching the Reaction

(Optional but recommended) Add the Quenching Buffer to a final concentration of 10-50 mM

to stop the reaction.

Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Labeled Protein

Remove the unreacted Sulfo-Cy7 amine and other small molecules by passing the reaction

mixture through a desalting spin column pre-equilibrated with PBS (pH 7.2-7.4).

Collect the eluate containing the Sulfo-Cy7 labeled protein.

Step 6: Characterization of the Labeled Protein

Determine the Degree of Labeling (DOL):

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the

absorbance maximum of Sulfo-Cy7 (~750 nm, A750).

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

(A = εcl). A correction factor for the dye's absorbance at 280 nm may be necessary.

The DOL is the molar ratio of the dye to the protein.
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The following diagrams illustrate the experimental workflow and a potential application in a

signaling pathway.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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